molecular formula C23H17N3O5S2 B2796568 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 898440-77-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No.: B2796568
CAS No.: 898440-77-2
M. Wt: 479.53
InChI Key: SGJKAVLFCKANMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, a related compound, “N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide”, was prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .

Scientific Research Applications

Antimalarial and Antiviral Research

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide compounds have been investigated for their potential in antimalarial and antiviral applications. A study highlighted the synthesis of sulfonamide derivatives showing significant in vitro antimalarial activity with low cytotoxicity, suggesting their potential in developing antimalarial drugs. Furthermore, these compounds have been evaluated for their ability to inhibit SARS-CoV-2, showcasing their potential in antiviral research against COVID-19 (Fahim & Ismael, 2021).

Anticancer Investigations

Research has also focused on the anticancer properties of this compound derivatives. A particular study synthesized and evaluated a series of these compounds against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The findings revealed that many of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

Another interesting area of application is in cardiac electrophysiology, where N-substituted imidazolylbenzamides, a class related to this compound, were explored for their potential as selective class III agents. These compounds demonstrated efficacy in in vitro Purkinje fiber assays, indicating their potential in developing treatments for arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potential of this compound derivatives has been extensively studied. For example, a series of these compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains, suggesting their utility in developing new antimicrobial and antifungal therapies (Bikobo et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its anti-inflammatory, analgesic, and antitumor properties . Additionally, its potential use in the detection of heavy metal ions could be further investigated .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S2/c27-22(16-5-4-6-17(11-16)26-33(28,29)18-7-2-1-3-8-18)25-23-24-19(13-32-23)15-9-10-20-21(12-15)31-14-30-20/h1-13,26H,14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJKAVLFCKANMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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